

# An In-depth Technical Guide to 2,6-Dimethyloctane (CAS: 2051-30-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethyloctane

Cat. No.: B150249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,6-dimethyloctane** (CAS: 2051-30-1), a branched-chain alkane. This document collates essential physicochemical data, detailed spectroscopic information, and established experimental protocols for its synthesis and analysis. The information is presented to support research and development activities, particularly in the fields of chemistry and drug development where it may serve as a starting material or a reference compound.[\[1\]](#)

## Physicochemical Properties

**2,6-Dimethyloctane** is a colorless, clear liquid with a characteristic faint odor.[\[1\]](#) It is a non-polar organic compound, which dictates its solubility in various solvents. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>22</sub>	[1][2]
Molecular Weight	142.28 g/mol	[1][2]
CAS Number	2051-30-1	[1][2]
Appearance	Colorless clear liquid	[1]
Boiling Point	160-161 °C at 760 mmHg	[1]
Density	0.73 g/cm <sup>3</sup>	
Refractive Index	1.41	
Flash Point	34 °C	
Vapor Pressure	3.21 mmHg at 25 °C	
Solubility	Soluble in ethanol, methanol, isopropanol. Insoluble in water.	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,6-dimethyloctane**. The following sections provide key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H NMR spectrum of **2,6-dimethyloctane** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
~0.85	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	[3]
~0.86	t	3H	-CH <sub>2</sub> CH <sub>3</sub>	[3]
~1.1-1.4	m	11H	-CH <sub>2</sub> - and -CH-	[3]
~1.53	m	2H	-CH <sub>2</sub> -	[3]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (ppm)	Assignment	Reference
11.45	-CH <sub>2</sub> CH <sub>3</sub>	[4]
19.30	-CH(CH <sub>3</sub> ) <sub>2</sub>	[4]
22.73	-CH(CH <sub>3</sub> ) <sub>2</sub>	[4]
24.99	-CH <sub>2</sub> -	[4]
28.13	-CH(CH <sub>3</sub> ) <sub>2</sub>	[4]
29.67	-CH <sub>2</sub> -	[4]
34.62	-CH <sub>2</sub> -	[4]
37.07	-CH <sub>2</sub> -	[4]
39.57	-CH(CH <sub>3</sub> ) <sub>2</sub>	[4]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,6-dimethyloctane** results in fragmentation of the molecular ion. The fragmentation pattern is characteristic of branched alkanes.

m/z	Relative Intensity (%)	Proposed Fragment	Reference
43	100	$[\text{C}_3\text{H}_7]^+$	<a href="#">[5]</a>
57	80	$[\text{C}_4\text{H}_9]^+$	<a href="#">[5]</a>
71	40	$[\text{C}_5\text{H}_{11}]^+$	<a href="#">[5]</a>
85	20	$[\text{C}_6\text{H}_{13}]^+$	<a href="#">[5]</a>
142	<5	$[\text{C}_{10}\text{H}_{22}]^+$ (Molecular Ion)	<a href="#">[6]</a>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-dimethyloctane** shows characteristic absorption bands for C-H stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
2950-2850	C-H Stretch	Alkane (-CH <sub>3</sub> , -CH <sub>2</sub> , -CH)	<a href="#">[7]</a>
1465	C-H Bend	Alkane (-CH <sub>2</sub> )	<a href="#">[7]</a>
1380	C-H Bend	Alkane (-CH <sub>3</sub> )	<a href="#">[7]</a>

## Experimental Protocols

### Synthesis of 2,6-Dimethyloctane from Geraniol

This protocol describes the hydrogenation of geraniol to produce **2,6-dimethyloctane**.[\[8\]](#)

Materials:

- Geraniol
- Palladium on carbon (5% Pd)

- Tetrahydrofuran (THF)
- Hexane
- Ethanol
- Hydrogen gas

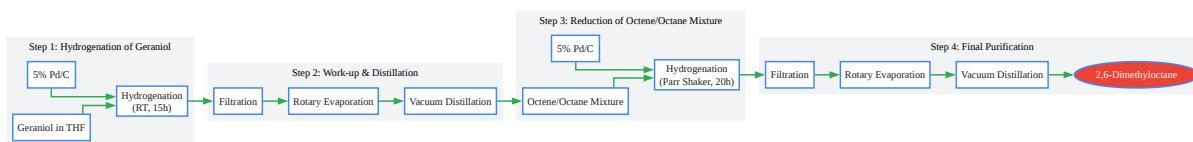
**Equipment:**

- Round-bottom flask
- Magnetic stirrer
- Hydrogenation apparatus (e.g., Parr shaker)
- Filtration apparatus
- Rotary evaporator
- Vacuum distillation apparatus

**Procedure:**

- In a round-bottom flask, dissolve geraniol (1.19 mol) in THF (700 mL).
- Add 5% palladium on carbon (5.09 g) to the solution.
- Hydrogenate the mixture at room temperature for 15 hours under a hydrogen atmosphere.
- After the reaction is complete, filter the mixture to remove the catalyst and wash the filter cake with hexane.
- Remove the THF and hexane from the filtrate by rotary evaporation.
- Perform vacuum distillation on the crude product. Collect the fraction containing a mixture of 3,7-dimethyloct-2-ene and **2,6-dimethyloctane**.
- Transfer the collected fraction to a hydrogenation apparatus.

- Add a catalytic amount of 5% palladium on carbon (1.69 g) and a small amount of ethanol to rinse the flask.
- Reduce the mixture with hydrogen gas in a Parr shaker for 20 hours.
- Filter the reaction mixture to remove the catalyst and wash the filter cake with hexane.
- Concentrate the crude product by rotary evaporation.
- Isolate the final product, **2,6-dimethyloctane**, by vacuum distillation (83-86 °C at 70 mm Hg).



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,6-Dimethyloctane** from Geraniol.

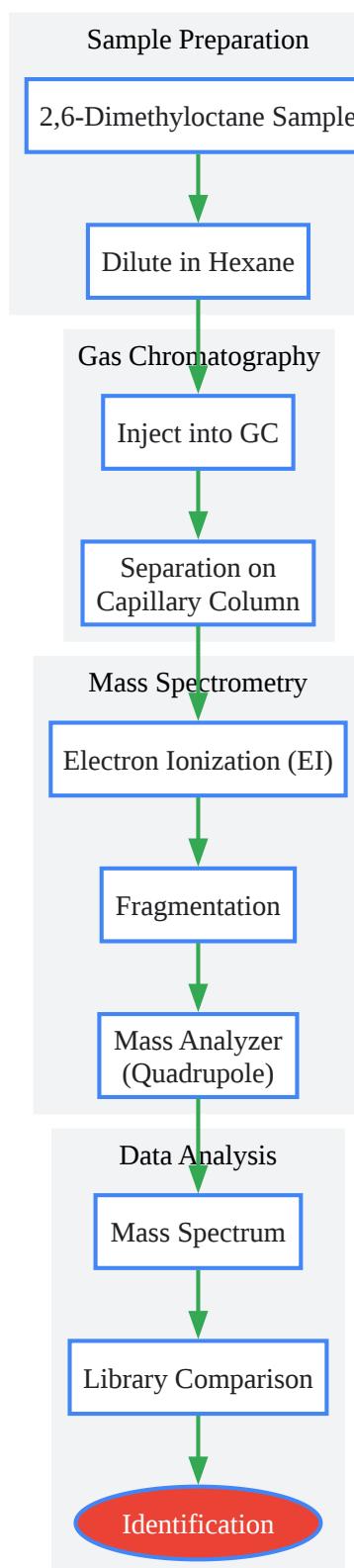
## Analytical Methods

Sample Preparation: Prepare a dilute solution of **2,6-dimethyloctane** in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 ppm.

Instrument Parameters:

- Gas Chromatograph:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.[9]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
  - Mass Range: 40-200 amu.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.



[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis.

Sample Preparation: Dissolve approximately 10-20 mg of **2,6-dimethyloctane** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[10] Ensure the sample is free of particulate matter.

Instrument Parameters ( $^1\text{H}$  NMR):

- Spectrometer Frequency: 400 MHz or higher.
- Solvent:  $\text{CDCl}_3$ .
- Number of Scans: 16.
- Relaxation Delay: 1 s.
- Pulse Width:  $30^\circ$ .

Instrument Parameters ( $^{13}\text{C}$  NMR):

- Spectrometer Frequency: 100 MHz or higher.
- Solvent:  $\text{CDCl}_3$ .
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2 s.
- Pulse Program: Proton-decoupled.

Sample Preparation: As **2,6-dimethyloctane** is a liquid, a neat sample can be analyzed directly. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.[11]

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16.

## Applications

**2,6-Dimethyloctane** has applications in various industrial and research settings:

- Fuel Additive: Due to its branched structure, it can be used as a component in gasoline to improve the octane rating.
- Solvent: Its non-polar nature makes it a suitable solvent for various organic reactions and extractions.[\[12\]](#)
- Lubricants: It can be used in the formulation of lubricants.
- Fragrance Industry: It is used as a fragrance ingredient in various consumer products.
- Research Chemical: It serves as a standard and starting material in chemical synthesis and research.[\[1\]](#) In the pharmaceutical industry, it can be a starting material for the synthesis of various drug molecules.

## Biological Relevance

**2,6-Dimethyloctane** has been identified as a volatile component in the essential oil of lemongrass (*Cymbopogon citratus*). This suggests its natural occurrence and potential role in plant signaling or defense mechanisms. Its low toxicity profile makes it of interest in applications where biocompatibility is a concern.

## Safety Information

**2,6-Dimethyloctane** is a flammable liquid and vapor.[\[5\]](#) Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition.[\[13\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-dimethyl octane, 2051-30-1 [thegoodsentscompany.com]
- 2. scent.vn [scent.vn]
- 3. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR [m.chemicalbook.com]
- 4. 2,6-DIMETHYLOCTANE(2051-30-1) 13C NMR [m.chemicalbook.com]
- 5. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 7. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 8. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
- 9. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pragolab.cz [pragolab.cz]
- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethyloctane (CAS: 2051-30-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150249#2-6-dimethyloctane-cas-number-2051-30-1>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)